molecular formula C15H12N6O2 B12591862 N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine CAS No. 641615-37-4

N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine

Cat. No.: B12591862
CAS No.: 641615-37-4
M. Wt: 308.29 g/mol
InChI Key: JKTUDDZSUHRUJQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-nitroaniline with 2-chloropyrazine under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine: Unique due to its specific substitution pattern and potential biological activity.

    N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-(2-Methyl-5-nitrophenyl)-4-(2-thiazolyl)-2-pyrimidinamine: Contains a thiazole ring, which may impart different chemical and biological properties.

Uniqueness

This compound is unique due to its combination of a nitrophenyl group, a pyrazinyl group, and a pyrimidinamine core. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

641615-37-4

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyrazin-2-ylpyrimidin-2-amine

InChI

InChI=1S/C15H12N6O2/c1-10-2-3-11(21(22)23)8-13(10)20-15-18-5-4-12(19-15)14-9-16-6-7-17-14/h2-9H,1H3,(H,18,19,20)

InChI Key

JKTUDDZSUHRUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=NC=CN=C3

Origin of Product

United States

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